molecular formula C16H9Cl2F3O B1393747 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1217201-81-4

1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No. B1393747
CAS RN: 1217201-81-4
M. Wt: 345.1 g/mol
InChI Key: DIZPVCZVBKQRAE-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (DCMTF) is an organochlorine compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents and has a low melting point. DCMTF is a versatile compound that can be used for a variety of purposes, including as a reagent in organic synthesis, as an analytical tool, and as a pharmaceutical intermediate.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • A novel series of compounds, including a derivative of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one, was synthesized and evaluated for antimicrobial activity. The compounds were characterized by various spectroscopic techniques, and their antibacterial and antifungal activities were assessed (Vora & Vyas, 2019).

Crystal Structures and Hirshfeld Surface Studies

  • Research on chalcone derivatives, including (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, involved synthesis through Claisen-Schmidt condensation. The structures were determined using X-ray diffraction, and Hirshfeld surface analysis was used to quantify intermolecular interactions (Salian et al., 2018).

Molecular Structure and Spectroscopy Analysis

  • A compound closely related to the target chemical, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized and its structure confirmed by IR and X-ray diffraction studies. This study focused on the vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecule (Mary et al., 2015).

Biological Activities and ADMET-Related Properties

  • A study examined a series of derivatives for their activity against bacteria, mycobacterial strains, and cancer cell lines. Compounds such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide were found to be potent against various bacterial strains and exhibited low cytotoxicity to primary mammalian cell lines (Strharsky et al., 2022).

Solvolysis Studies

  • Research on the solvolysis rates of compounds similar to 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one provided insights into the effects of substituents on reaction rates and the resonance interaction in the transition state (Fujio et al., 1997).

properties

IUPAC Name

(E)-1-(3,5-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3O/c17-13-7-11(8-14(18)9-13)15(22)6-3-10-1-4-12(5-2-10)16(19,20)21/h1-9H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZPVCZVBKQRAE-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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